molecular formula C12H23NO3 B14898667 (2r,6s)-N-t-butoxycarbonyl-2-hydroxymethyl-6-methylpiperidine

(2r,6s)-N-t-butoxycarbonyl-2-hydroxymethyl-6-methylpiperidine

Cat. No.: B14898667
M. Wt: 229.32 g/mol
InChI Key: QRQKEEFTQDHHHT-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl group, hydroxymethyl group, and methyl group are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the tert-butyl, hydroxymethyl, and methyl substituents.

    N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.

    tert-Butylpiperidine: A compound with a tert-butyl group on the piperidine ring.

The uniqueness of tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate lies in its specific stereochemistry and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m0/s1

InChI Key

QRQKEEFTQDHHHT-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1CCCC(N1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.